Bag-2 -

Bag-2

Catalog Number: EVT-260883
CAS Number:
Molecular Formula: C24H26N2O2
Molecular Weight: 374.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Bag-2 is a Novel potent, non-peptidic bombesin receptor subtype-3 (BRS-3) agonist.
Source and Classification

Bag-2 is classified as a molecular chaperone-interacting protein. It was first identified through yeast two-hybrid screening and is composed of 211 amino acids. The protein contains a BAG domain at its C-terminus, which is crucial for its interaction with Hsp70/Hsc70. Despite sharing some structural characteristics with other BAG family members, Bag-2 exhibits unique features that distinguish it from them .

Synthesis Analysis

The synthesis of Bag-2 involves several technical methodologies primarily centered on recombinant DNA technology. The most common methods include:

  1. Gene Cloning: The BAG2 gene is cloned into an expression vector suitable for bacterial or eukaryotic systems.
  2. Protein Expression: The cloned vector is transformed into host cells (often E. coli or mammalian cells) where the expression of Bag-2 is induced using specific promoters.
  3. Purification: Following expression, Bag-2 is purified using techniques such as affinity chromatography, which exploits the BAG domain's binding properties to isolate the protein from cellular lysates.

Specific parameters such as temperature, induction time, and media composition can significantly influence the yield and functionality of the synthesized protein .

Molecular Structure Analysis

The molecular structure of Bag-2 has been elucidated through crystallographic studies. The BAG domain consists of three anti-parallel alpha helices with a conserved C-terminus that interacts with Hsp70/Hsc70 proteins. Notably, studies have shown that Bag-2 adopts a unique dimeric structure when bound to Hsp70/Hsc70, differing from other known BAG domains .

Key Structural Features:

  • Amino Acid Composition: Composed of 211 amino acids.
  • Dimerization: Exhibits dimerization at both the N-terminal and C-terminal domains.
  • Binding Sites: Contains overlapping client-binding sites that facilitate its role as a nucleotide exchange factor for Hsp70/Hsc70 .
Chemical Reactions Analysis

Bag-2 participates in several biochemical reactions primarily related to protein folding and degradation pathways. Its interactions with Hsp70/Hsc70 facilitate the following reactions:

  1. Nucleotide Exchange: Bag-2 promotes the exchange of ADP for ATP in Hsp70/Hsc70, enhancing their chaperone activity.
  2. Phosphorylation: Bag-2 can be phosphorylated by MAPKAPK-2, particularly at Ser20, which plays a role in signaling pathways responding to stress conditions .
  3. Apoptosis Regulation: In response to proteasome inhibitors, Bag-2 expression increases, contributing to apoptotic signaling pathways in various cancer cell lines .
Mechanism of Action

The mechanism of action of Bag-2 primarily revolves around its role as a co-chaperone that modulates the activity of Hsp70/Hsc70 proteins. By facilitating nucleotide exchange and stabilizing client proteins during stress conditions, Bag-2 helps maintain cellular homeostasis.

Key Mechanistic Insights:

  • Stress Response Activation: Under stress conditions (e.g., proteasome inhibition), Bag-2 expression is upregulated, leading to increased apoptosis in sensitive cell lines.
  • Signaling Pathways: The phosphorylation cascade involving p38 MAPK and MAPKAPK-2 indicates that Bag-2 may play a role in stress signaling pathways .
Physical and Chemical Properties Analysis

Bag-2 exhibits several notable physical and chemical properties:

  1. Molecular Weight: Approximately 23 kDa based on its amino acid composition.
  2. Solubility: Generally soluble in aqueous buffers used for protein purification.
  3. Stability: Stability can vary depending on pH and temperature; optimal conditions are typically around physiological pH (7.4) and moderate temperatures (4°C for storage).

These properties are critical for its functional assays and applications in research settings .

Applications

Bag-2 has significant implications in various scientific fields:

  1. Cancer Research: Due to its role in apoptosis regulation, understanding Bag-2 can lead to novel therapeutic strategies targeting cancer cell survival mechanisms.
  2. Neurodegenerative Diseases: Investigating how Bag-2 interacts with molecular chaperones can provide insights into diseases like Alzheimer's or Parkinson's where protein misfolding occurs.
  3. Biotechnology: As a molecular chaperone-interacting protein, Bag-2 can be utilized in recombinant protein production systems to enhance yield and stability.
Molecular Structure and Functional Domains of BAG2

Evolutionary Conservation of the BAG Domain

The BAG domain is an evolutionarily conserved structural motif (~110 amino acids) present in cochaperones that regulate Hsp70/Hsc70 chaperone activity. While BAG2 was initially classified within the canonical BAG family due to sequence similarities, detailed phylogenetic and structural analyses reveal significant divergence. Unlike archetypal BAG domains (e.g., BAG1) that form monomeric three-helix bundles, the C-terminal domain of BAG2 exhibits low sequence homology (<30%) and distinct structural features. Key motifs critical for Hsp70 interaction in classical BAG domains, such as the conserved "KK" or "RK" residues in helix 2, are mispositioned or absent in BAG2. This divergence suggests BAG2 represents an evolutionarily distinct branch of Hsp70 regulators, leading to its reclassification under a novel "Brand New Bag" (BNB) designation [1] [3].

Crystal Structure Analysis of the C-Terminal BNB Domain

High-resolution crystallography (2.55 Å) of murine BAG2 (residues 107–189) reveals that its BNB domain adopts an antiparallel dimeric architecture, fundamentally distinct from monomeric BAG domains. Each protomer comprises two extended antiparallel α-helices (α1, α2) connected by a linker region containing a short helix (αL) and a mobile loop. Dimerization occurs via extensive hydrophobic packing (buried interface ~1100 Ų per protomer) forming a four-helix bundle (Figure 1B). Crucially, the linker loop (residues 146VPPGPV151), disordered in the free state, becomes structured upon Hsc70 binding [1].

Table 1: Key Structural Features of BAG2-BNB Domain

FeatureDescriptionFunctional Implication
Overall FoldAntiparallel α-helices (α1, α2) + linker helix (αL) and loopForms dimeric scaffold
Dimer InterfaceHydrophobic four-helix bundle; ~1100 Ų buried surface area per protomerStable dimerization essential for function
Linker LoopDisordered (free); Structured upon Hsc70 binding (146-VPPGPV-151)Mediates key contacts with Hsc70 subdomains Ib/IIb
Hsc70 Binding SiteSubdomains Ib (helical turn: Asn57-Met61) and IIb (β-sheet: β15-β16, helix αI)Disrupts nucleotide-binding groove via rotation of subdomain IIb

N-Terminal Domain (NTD) Dimerization and Unique Conformation

The N-terminal domain (NTD, residues 1–106) of BAG2 drives homodimerization and higher-order oligomerization. Biophysical studies (analytical ultracentrifugation, gel filtration) demonstrate that isolated BAG2-NTD dimerizes with high affinity. However, in full-length BAG2, the combined action of NTD dimerization and C-terminal BNB dimerization promotes the formation of tetramers and larger oligomers. This oligomerization is schematically represented as a "daisy-chain" where individual molecules interact via NTD:NTD contacts with one partner and BNB:BNB contacts with another. The NTD dimer interface involves electrostatic and hydrophobic interactions sensitive to pH and ionic strength, potentially regulating BAG2's chaperone activity in response to cellular stress [1].

Comparative Homology with Other BAG Family Proteins

BAG2 exhibits significant structural and functional divergence from other BAG family members:

  • BAG1: Monomeric canonical BAG domain (three-helix bundle); binds Hsp70 subdomains Ib/IIb via conserved basic residues (e.g., R220/K221 in human BAG1); contains ubiquitin-like domain for proteasomal targeting.
  • BAG5: Contains five BAG domains; its C-terminal BAG domain binds Hsp70 but induces distinct conformational changes in the nucleotide-binding domain compared to BAG1.
  • BAG3: Features a WW domain and PXXP motifs; forms larger complexes involved in selective autophagy.

Table 2: Structural and Functional Comparison of BAG Family Members

ProteinDomain ArchitectureOligomerizationHsp70 Binding ModeUnique Functions
BAG2NTD + BNB domainDimer/TetramerNovel BNB domain; dimeric interfaceClient binding; CHIP inhibition
BAG1UBL + BAG domainMonomerClassical 3-helix bundle; subdomains Ib/IIbProteasomal targeting
BAG3WW domain, PXXP, BAG domainOligomerClassical BAG domainMacroautophagy; actin dynamics
BAG5Multiple BAG domainsMonomer?C-terminal BAG domain binds NBDParkin regulation; mitophagy

Structural alignments confirm the BNB domain lacks the characteristic helix 1 of classical BAG domains. Instead, its α1/α2 helices and αL linker occupy spatial positions analogous to helices 2/3 of BAG1, but dimerization creates a fundamentally different Hsp70 interaction surface. This divergence underpins BAG2’s unique dual functionality as both a nucleotide exchange factor (NEF) and a direct client-binding chaperone [1] [3] [7].

Properties

Product Name

Bag-2

IUPAC Name

2-[4-[2-[5-(cyclopentylmethyl)-1H-imidazol-2-yl]ethyl]phenyl]benzoic acid

Molecular Formula

C24H26N2O2

Molecular Weight

374.5 g/mol

InChI

InChI=1S/C24H26N2O2/c27-24(28)22-8-4-3-7-21(22)19-12-9-17(10-13-19)11-14-23-25-16-20(26-23)15-18-5-1-2-6-18/h3-4,7-10,12-13,16,18H,1-2,5-6,11,14-15H2,(H,25,26)(H,27,28)

InChI Key

OENIXTHWZWFYIV-UHFFFAOYSA-N

SMILES

C1CCC(C1)CC2=CN=C(N2)CCC3=CC=C(C=C3)C4=CC=CC=C4C(=O)O

Solubility

Soluble in DMSO

Synonyms

Bag-2; Bag 2; Bag2

Canonical SMILES

C1CCC(C1)CC2=CN=C(N2)CCC3=CC=C(C=C3)C4=CC=CC=C4C(=O)O

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